molecular formula C27H30N4O5S B11651545 (6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11651545
M. Wt: 522.6 g/mol
InChI Key: YHBQNIGFBZACRD-MDHMIDBASA-N
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Description

The compound “(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[2-(2-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiadiazolopyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the condensation of a substituted phenylhydrazine with a suitable aldehyde, followed by cyclization with a thiourea derivative. The reaction conditions may include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of imino groups to amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, thiadiazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological targets makes them promising candidates for drug development.

Medicine

Medically, these compounds are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Their efficacy and safety profiles are subjects of ongoing research.

Industry

Industrially, thiadiazolopyrimidines may find applications in the development of new materials, such as polymers and coatings, due to their chemical stability and functional properties.

Mechanism of Action

The mechanism of action of thiadiazolopyrimidines involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazoles: Known for their antimicrobial and anticancer properties.

    Pyrimidines: Widely studied for their role in DNA synthesis and as antiviral agents.

    Thiazolopyrimidines: Similar structure but with sulfur in a different position, exhibiting diverse biological activities.

Uniqueness

The uniqueness of “(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[2-(2-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H30N4O5S

Molecular Weight

522.6 g/mol

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O5S/c1-4-7-24-30-31-25(28)20(26(32)29-27(31)37-24)16-19-10-11-22(23(17-19)33-3)36-15-13-34-12-14-35-21-9-6-5-8-18(21)2/h5-6,8-11,16-17,28H,4,7,12-15H2,1-3H3/b20-16-,28-25?

InChI Key

YHBQNIGFBZACRD-MDHMIDBASA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOCCOC4=CC=CC=C4C)OC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOCCOC4=CC=CC=C4C)OC)C(=O)N=C2S1

Origin of Product

United States

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